molecular formula C25H24N2O2S B195068 (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine CAS No. 133099-09-9

(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Cat. No. B195068
M. Wt: 416.5 g/mol
InChI Key: XPQZNOFTICUMIN-HSZRJFAPSA-N
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Description

“(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is an important intermediate in the process of producing a muscarinic receptor antagonist such as darifenacin . It is a versatile chemical compound used in scientific research, including drug synthesis, catalysis, and material science.


Synthesis Analysis

The synthesis of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” involves reacting an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine having an easily deprotectable protecting group with diphenylacetonitrile in the presence of a base to obtain an (S)-1-protected-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine and then deprotecting the obtained compound under mild conditions .


Molecular Structure Analysis

The molecular formula of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is C25H24N2O2S . The exact mass is 388.17100 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine” is 388.93200 . The exact mass is 388.17100 . The compound appears as a white to off-white solid .

Scientific Research Applications

Synthesis of Complex Compounds

(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine plays a significant role in the synthesis of complex compounds. For example, it is used in the creation of polyhydroxyindolizidines, a class of compounds with potential applications in various fields including medicinal chemistry (Izquierdo et al., 1999).

Heterocyclic Synthesis

This compound is also instrumental in heterocyclic synthesis. It has been utilized in the preparation of various pyrrole and pyrazole derivatives, which are important in pharmaceutical research (Khalifa et al., 1990).

Cycloaddition Reactions

In another application, the cyano group of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is used as an activation group for intermolecular cycloaddition of azomethine ylides, leading to the synthesis of pyrrolidines, a key structure in many bioactive molecules (Li et al., 2015).

Dye Synthesis

This compound has also found use in the preparation of dyes. For instance, it is involved in the synthesis of perylene bisimide dyes, which are known for their high stability and potential applications in electronic devices (Würthner et al., 2004).

Organic Catalysis

Additionally, it is employed in organic catalysis, exemplified by its use in phosphine-catalyzed annulation for the synthesis of tetrahydropyridines, important intermediates in organic synthesis (Zhu et al., 2003).

Cascade Cycloisomerization Reactions

In cascade cycloisomerization reactions, (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is used to generate complex pyrrolidine structures, which are important in medicinal chemistry (Özdemir et al., 2004).

Intermediate in Medicinal Chemistry

It serves as an intermediate in the synthesis of various pharmaceutical compounds, such as darifenacin hydrobromide, an antimuscarinic drug used to treat overactive bladder (Youlin, 2011).

Chiral Solvating Agent

This compound is also significant as a chiral solvating agent for NMR analysis, providing insights into the stereochemical nature of molecules, a crucial aspect in drug development and other areas of chemistry (Bailey et al., 1997).

properties

IUPAC Name

2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZNOFTICUMIN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628647
Record name [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

CAS RN

133099-09-9
Record name (3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S)
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Synthesis routes and methods

Procedure details

Diphenylacetonitrile (17.1 g) was added to a stirred suspension of sodium hydride (4 g of a 60% suspension in mineral oil) in anhydrous toluene (250 ml) and the mixture was heated under reflux for 2 hours. On cooling to room temperature, 1-tosyl-3-(R,S)-tosyloxypyrrolidine (28 g--see Preparation 5) was added in portions and the mixture heated under reflux for 3 hours. The mixture was diluted with toluene (150 ml), washed with 5% aqueous sodium hydroxide (2×100 ml) and brine (150 ml) then dried (MgSO4) and concentrated in vacuo to give a solid which was purified by trituration with methanol to give the title compound as a colourless microcrystalline powder, yield 18 g, m.p. 186°-187° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
suspension
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0 (± 1) mol
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reactant
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250 mL
Type
solvent
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Quantity
28 g
Type
reactant
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150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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